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Compound of Interest

Compound Name: 6-Amino-4-chloronicotinic acid

Cat. No.: B2375884

An In-depth Technical Guide to 6-Amino-4-chloronicotinic Acid: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged
scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic
properties, hydrogen bonding capabilities, and metabolic stability make it an ideal building
block in drug design. 6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7) is a trifunctional
pyridine derivative that presents a compelling platform for the synthesis of novel molecular
entities.[1] Possessing a carboxylic acid, an amino group, and a reactive chlorine atom, this
compound offers three distinct points for chemical modification. This guide provides a
comprehensive overview of its chemical properties, a reasoned approach to its synthesis and
analysis, its reactivity profile, and its potential applications for researchers and drug
development professionals.

Part 1: Core Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the molecule's
physical and chemical behavior, including its solubility, acidity/basicity, and interaction with
biological targets.
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Property Value Source(s)

6-amino-4-chloropyridine-3-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 1060808-94-7 [1]
Molecular Formula CeHsCIN20:2 [1]
Molecular Weight 172.57 g/mol [2]
Appearance Off-white to white solid [1]
) ) Data not available. (See
Melting Point ) )
discussion below)
Boiling Point 383.1 £ 42.0 °C (Predicted)
o Data not available. (See
Solubility . .
discussion below)
Data not available. (See
pKa

discussion below)

Expert Insights on Physicochemical Properties

¢ Melting Point: While an experimental melting point for this specific isomer is not readily
available in the cited literature, related isomers provide context. For instance, 2-Amino-6-
chloropyridine-4-carboxylic acid exhibits a high melting point of 295-304 °C, and 6-
Aminopyridine-3-carboxylic acid melts above 300 °C.[2][3] The extensive hydrogen bonding
network enabled by the carboxylic acid and amino groups, along with the planar pyridine ring
structure, suggests that 6-Amino-4-chloronicotinic acid will also be a high-melting solid,
likely decomposing at its melting point.

o Solubility: Specific quantitative solubility data is not available. However, based on its
functional groups, its solubility profile can be predicted. The presence of both an acidic
(carboxylic acid) and a basic (amino, pyridine nitrogen) group makes it amphoteric,
suggesting solubility in both acidic and alkaline aqueous solutions.[4] In organic solvents, it is
expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic
solvents like methanol, especially upon gentle heating. Its solubility in less polar solvents like
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ethyl acetate or dichloromethane is likely to be low. The related compound 6-Chloronicotinic
acid is reported to be soluble in water (2 mg/mL), ethanol, methanol, and DMSO.[5]

o pKa: No experimental pKa values have been reported. The molecule has three ionizable
centers: the carboxylic acid, the amino group, and the pyridine ring nitrogen.

o The carboxylic acid is expected to be the most acidic group, with an estimated pKa in the
range of 3-4, typical for pyridine-3-carboxylic acids.

o The pyridine ring nitrogen will be basic. The pKa of the pyridinium ion is influenced by the
substituents. The electron-donating amino group at C6 would increase its basicity relative
to pyridine (pKa ~5.2), while the electron-withdrawing chloro and carboxyl groups at C4
and C3 would decrease it.

o The exocyclic amino group is also basic. The pKa of the protonated amino group is likely
to be in the range of 4-6. The interplay of these groups makes the molecule's net charge
and solubility highly pH-dependent, a critical consideration in designing protocols for
reactions, purification, and formulation.[6]

Part 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for utilizing any chemical building block.
While a specific published procedure for 6-Amino-4-chloronicotinic acid is not available in
the searched literature, a logical pathway can be designed based on established
transformations of pyridine systems. The following proposed synthesis is based on a strategy
of selective functionalization of a dichlorinated pyridine precursor.

Proposed Synthetic Workflow

The proposed route begins with commercially available 4,6-dichloronicotinic acid and proceeds
via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this
choice is that the chlorine at the 4-position is generally more activated towards nucleophilic
attack than the chlorine at the 6-position due to the electronic influence of the adjacent
carboxylic acid and the ring nitrogen.
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4,6-Dichloronicotinic Acid
Step 1: Selective Amination (SNArH-Amino-A-chloronicotinic Acid (Productﬂ—.

Reagents:
1. Ag. Ammonia (NHs)
or Benzylamine
2. Heat (sealed vessel)
3. Acidic workup

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 6-Amino-4-chloronicotinic acid.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 6-Amino-4-chloronicotinic acid from 4,6-dichloronicotinic acid.

Methodology Rationale: This protocol employs a nucleophilic aromatic substitution. Aqueous
ammonia is used as the nitrogen source. The reaction is performed under pressure at elevated
temperatures to overcome the activation energy barrier for the substitution. An acidic workup is
required to protonate the carboxylate salt formed under the basic reaction conditions,
precipitating the final product.

Materials:

e 4,6-Dichloronicotinic acid (1.0 eq)

e Aqueous Ammonia (28-30%, large excess, e.g., 20-40 eq)
o Deionized Water

o Concentrated Hydrochloric Acid (HCI)

o Methanol (for recrystallization)

e Pressure-rated reaction vessel with magnetic stirring
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Procedure:

Reaction Setup: In a pressure-rated glass vessel, suspend 4,6-dichloronicotinic acid (e.qg.,
5.0 g, 1.0 eq) in deionized water (e.g., 20 mL).

Addition of Nucleophile: To the suspension, add a large excess of concentrated agueous
ammonia (e.g., 50 mL, ~30 eq).

Reaction: Seal the vessel securely. Place it in an oil bath pre-heated to 140-150 °C. Stir the
reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by
taking small aliquots (after cooling), acidifying them, and analyzing by TLC or LC-MS to
check for the disappearance of the starting material.

Cooldown and Workup: After the reaction is complete, cool the vessel to room temperature.
Carefully vent any excess pressure in a fume hood.

Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath.
Slowly add concentrated HCI with stirring until the pH is approximately 3-4. The product
should precipitate as a solid. The rationale for this pH is to ensure the carboxylic acid is fully
protonated while keeping the amino group partially protonated to aid in precipitation and
minimize re-dissolution.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold
deionized water (2 x 20 mL) to remove ammonium salts, followed by a small amount of cold
methanol to aid in drying.

Purification: The crude product can be purified by recrystallization. Suspend the solid in a

minimal amount of boiling methanol, add water dropwise until the solid just dissolves, and

then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter
the purified solid and dry under vacuum.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of 6-Amino-4-chloronicotinic acid stems from the distinct reactivity of its
three functional groups. This allows for orthogonal chemical strategies, making it a versatile
scaffold for building molecular complexity.
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e Carboxylic Acid (C3): This group is a classic handle for forming stable amide or ester
linkages. Amide coupling with various amines using standard reagents (e.g., HATU,
EDC/HOBU) can introduce diverse side chains, which is a cornerstone of medicinal chemistry
for exploring structure-activity relationships (SAR).

o Aromatic Chlorine (C4): The chlorine atom is susceptible to nucleophilic aromatic substitution
(SNAr), although it is less activated than a chlorine at the 2- or 6-position. It can be displaced
by strong nucleophiles like thiols, alkoxides, or secondary amines under forcing conditions.
More powerfully, it is an ideal handle for palladium-catalyzed cross-coupling reactions such
as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl,
alkynyl, or amino substituents, respectively.

o Amino Group (C6): The exocyclic amino group behaves as a typical aniline-like nucleophile.
It can be readily acylated to form amides, sulfonylated to form sulfonamides, or reductively
aminated. This site is often used to modulate polarity and introduce hydrogen bond donors.

6-Amino-4-chloronicotinic Acid

R-NHz, Coupling Reagents R-OH, Acid Catalysis R-B(OH)2, Pd Catalyst R2NH, Pd Catalyst R-COCI or (RC0)20 R-SO:Cl, Base

(Amide Derivatives) (Ester Derivatives) (Aryl/HeteroaryI Derivatives) (Amine Derivatives) (N—Acyl Derivatives) (N—Sulfonyl Derivatives)

Click to download full resolution via product page

Caption: Key derivatization pathways for 6-Amino-4-chloronicotinic acid.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the
synthesized compound.

Expected Spectral Data Summary
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Technique Expected Features

Two singlets in the aromatic region (o 7.0-8.5
ppm); a broad singlet for the amino (NHz2)

1H NMR protons (6 5.0-7.0 ppm); a very broad singlet for
the carboxylic acid (COOH) proton (& >12 ppm).

All chemical shifts are solvent-dependent.

Six distinct carbon signals: ~4 in the aromatic

region (6 100-160 ppm), including two

13C NMR
quaternary carbons attached to Cl and NHz, and
one carbonyl carbon signal (6 >165 ppm).
Broad O-H stretch from carboxylic acid (~2500-
3300 cm™1); N-H stretches from amino group
FTIR (~3300-3500 cm™1); C=0 stretch from carboxylic

acid (~1700 cm~1); C=C and C=N stretches
from the aromatic ring (~1450-1600 cm~1); C-ClI
stretch (~1000-1100 cm™1).

Expected [M+H]* = 173.01; Expected [M-H]~ =
Mass Spec (ESI) 171.00. Isotopic pattern for one chlorine atom
(35CI37Cl ratio of ~3:1) should be observable.

Standard Analytical Protocols

Objective: To confirm the structure and assess the purity of a synthesized batch of 6-Amino-4-
chloronicotinic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Rationale: NMR provides detailed information about the carbon-hydrogen framework of the
molecule, confirming connectivity and the chemical environment of each atom.

o Methodology:

o Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated
dimethyl sulfoxide (DMSO-des). DMSO-ds is chosen for its ability to dissolve polar,
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hydrogen-bonding compounds and for allowing the observation of exchangeable protons
(NHz and COOH).

o Transfer the solution to a 5 mm NMR tube.
o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Data Interpretation: Confirm the presence of the expected number of protons and carbons,
their chemical shifts, and coupling patterns. The exchangeable protons can be confirmed
by adding a drop of D20 to the NMR tube and re-acquiring the *H spectrum, which should
result in the disappearance of the NH2 and COOH signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy
o Rationale: FT-IR is used to identify the functional groups present in the molecule.
o Methodology:

o Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which
requires minimal sample preparation.

o Place a small amount of the dry, solid powder directly onto the ATR crystal.

o Apply pressure to ensure good contact and collect the spectrum over a range of 4000-650
cm~L,

o Data Interpretation: Correlate the observed absorption bands with the expected vibrational
frequencies for the O-H, N-H, C=0, C=C, and C-ClI functional groups.[6]

3. Mass Spectrometry (MS)

o Rationale: MS confirms the molecular weight of the compound and can provide structural
information through fragmentation patterns.

o Methodology:

o Prepare a dilute solution of the sample in a suitable solvent like methanol or
acetonitrile/water.
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o Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer
(e.g., TOF or Quadrupole).

o Acquire spectra in both positive ((M+H]*) and negative ([M-H]~) ion modes.

o Data Interpretation: Verify that the observed mass-to-charge ratio (m/z) matches the
calculated exact mass of the protonated or deprotonated molecule. The characteristic 3:1
isotopic pattern for chlorine should be present in the molecular ion cluster.[7]

Part 5: Applications in Drug Discovery

While specific drugs derived directly from 6-Amino-4-chloronicotinic acid are not prominent
in the searched literature, its structure is highly analogous to scaffolds used in modern drug
discovery, particularly in the field of protein kinase inhibitors.[8]

» Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core that makes key
hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino-
pyridine motif is a classic hinge-binding element. 6-Amino-4-chloronicotinic acid provides
this motif pre-installed. The carboxylic acid at C3 can be used to project a vector into the
solvent-exposed region to enhance solubility and properties, while the chlorine at C4
provides a site to introduce larger hydrophobic groups that can occupy the deep hydrophobic
pocket of many kinases.[9]

» Rationale as a Fragment/Building Block: In fragment-based drug discovery (FBDD), small,
functionalized molecules like this are valuable starting points. Its three functional groups offer
rapid, diverse library synthesis to explore the chemical space around a biological target.

Part 6: Safety and Handling

No specific safety data sheet (SDS) is available for 6-Amino-4-chloronicotinic acid.
Therefore, a conservative approach must be taken, treating it as a potentially hazardous and
toxic substance based on data from analogous compounds like aminopyridines and
chloropyridines.[10]

Potential Hazards:
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» Toxicity: Many aminopyridines are highly toxic if swallowed, inhaled, or absorbed through the
skin.[11]

e Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[2]

Protocol for Safe Handling

e Engineering Controls: All handling of the solid and its solutions must be performed within a
certified chemical fume hood to prevent inhalation of dust or vapors.

» Personal Protective Equipment (PPE):
o Hand Protection: Wear nitrile gloves (double-gloving is recommended).
o Eye Protection: Use chemical safety goggles and a face shield.
o Body Protection: Wear a fully buttoned lab coat.

o Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area
away from incompatible materials such as strong oxidizing agents.[1]

» Disposal: Dispose of waste material as hazardous chemical waste in accordance with local,
state, and federal regulations. Do not discharge into drains or the environment.

e In Case of Exposure:

o Skin Contact: Immediately wash the affected area with copious amounts of soap and
water. Remove contaminated clothing.[10]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding
eyelids open.[10]

o Inhalation: Move to fresh air.
o Ingestion: Do not induce vomiting.

o In all cases of exposure, seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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